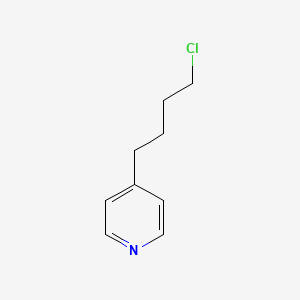
4-(4-Chlorobutyl)pyridine
Cat. No. B1588572
Key on ui cas rn:
5264-17-5
M. Wt: 169.65 g/mol
InChI Key: OMVNWHFRVCCONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06559143B1
Procedure details


4-Methylpyridine (8.4 g, 90 mmol) and THF (40 mL) were mixed in dry glassware, flushed with nitrogen and cooled to −60° C. n-BuLi (1.6 M solution, 61.9 mL, 99 mmol) was added dropwise over 1.5 h. The temperature was not allowed to exceed −50° C. The mixture was then allowed to reach rt, THF (20 mL) was added and the mixture was then stirred at 45° C. for 2 h. Additional THF (20 mL) was added. This mixture was cooled to 0° C. and added dropwise through a cooled dropping funnel to a 65° C. solution of 3-bromo-1-chloropropane (14.9 g, 94.5 mmol) in THF (15 mL). The reaction mixture was slowly allowed to reach 0° C. overnight. Water (90 mL) was added, and the mixture was stirred for 10 min. The organic layer was separated and dried (Na2SO4) to give the sub-title compound in 97.6% yield.








Name
Yield
97.6%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Li]CCCC.Br[CH2:14][CH2:15][CH2:16][Cl:17].O>C1COCC1>[Cl:17][CH2:16][CH2:15][CH2:14][CH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
61.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
14.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCl
|
Step Four
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Seven
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was then stirred at 45° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 1.5 h
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to exceed −50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach rt
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise through a cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to a 65° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to reach 0° C. overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCCC1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 97.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
